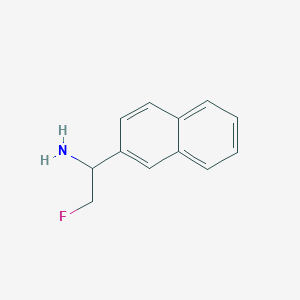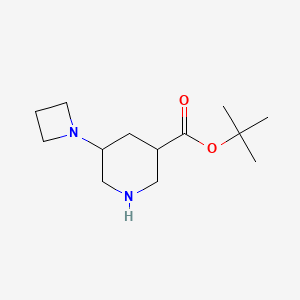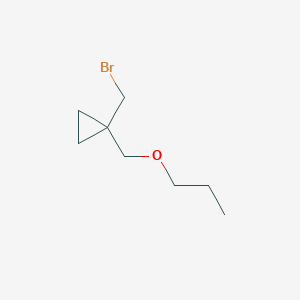![molecular formula C9H19NO B13166273 [1-(Aminomethyl)-3-ethylcyclopentyl]methanol](/img/structure/B13166273.png)
[1-(Aminomethyl)-3-ethylcyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Aminomethyl)-3-ethylcyclopentyl]methanol is a cyclic alcohol with an amino group attached to the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)-3-ethylcyclopentyl]methanol typically involves the reaction of cyclopentane derivatives with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the Mannich reaction, where a cyclopentane derivative reacts with formaldehyde and a primary or secondary amine to form the desired product . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the amino alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or other synthetic routes that can be optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Aminomethyl)-3-ethylcyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(Aminomethyl)-3-ethylcyclopentyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a precursor for the synthesis of biologically active molecules. Its amino and hydroxyl groups can be modified to create compounds with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. The compound’s structure allows for the design of molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of [1-(Aminomethyl)-3-ethylcyclopentyl]methanol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-(Aminomethyl)cyclopentyl]methanol: A similar compound with a cyclopentane ring but without the ethyl group.
[1-(Aminomethyl)cyclopropyl]methanol: A related compound with a cyclopropane ring instead of a cyclopentane ring.
[4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol: A compound with a tetrahydropyran ring structure.
Uniqueness
The presence of the ethyl group in [1-(Aminomethyl)-3-ethylcyclopentyl]methanol distinguishes it from other similar compounds. This structural feature can influence its reactivity and interactions with other molecules, making it unique in its applications and properties .
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
[1-(aminomethyl)-3-ethylcyclopentyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-2-8-3-4-9(5-8,6-10)7-11/h8,11H,2-7,10H2,1H3 |
Clé InChI |
TYLQYTZPWXDBET-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(C1)(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13166193.png)
![6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole](/img/structure/B13166194.png)






![2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13166242.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one](/img/structure/B13166249.png)


![[(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)

